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Compound of Interest

Compound Name: 5-Bromo-4'-chlorosalicylanilide

Cat. No.: B1206136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-4'-chlorosalicylanilide, a halogenated salicylanilide derivative of interest in
pharmaceutical and chemical research. This document compiles available and predicted
spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, presented in a structured format for ease of reference and
comparison. Detailed, generalized experimental protocols for acquiring such data are also
provided.

Core Spectroscopic Data

The spectroscopic data for 5-Bromo-4'-chlorosalicylanilide (Molecular Formula:
C13H9oBrCINO:2, Molecular Weight: 326.57 g/mol , CAS: 3679-64-9) are summarized below.[1]
While a complete set of experimentally verified spectra for this specific compound is not readily
available in published literature, the following tables are constructed based on data from
closely related structures and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The expected *H and 3C NMR spectral data for 5-Bromo-4'-chlorosalicylanilide,
likely recorded in a solvent such as DMSO-ds, are presented below.
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Table 1: Predicted *H NMR Spectroscopic Data for 5-Bromo-4'-chlorosalicylanilide

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~10.5-11.0 Singlet 1H -OH (Phenolic)
~10.0-10.5 Singlet 1H -NH- (Amide)
~8.0 Doublet 1H H-6
~7.7 Doublet of Doublets 1H H-4
~7.6 Doublet 2H H-2', H-6'
~7.4 Doublet 2H H-3', H-5'
~7.0 Doublet 1H H-3

Table 2: Predicted 3C NMR Spectroscopic Data for 5-Bromo-4'-chlorosalicylanilide

Chemical Shift (6, ppm) Assignment
~165 C=0 (Amide)
~158 C-2 (C-OH)
~138 c-1'

~135 C-4

~132 C-6

~129 Cc-3, C-5
~128 C-4' (C-Cl)
~122 Cc-2', C-6'
~120 C-1

~118 C-3

~115 C-5 (C-Br)
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands for 5-Bromo-4'-chlorosalicylanilide are predicted based on
the functional groups present (phenol, secondary amide, and aromatic rings).

Table 3: Predicted IR Absorption Bands for 5-Bromo-4'-chlorosalicylanilide

Functional Group

Wavenumber (cm~—?) Intensity .
Assignment
O-H Stretch (Phenol, H-
~3400 - 3200 Broad
bonded)
~3300 - 3100 Medium N-H Stretch (Amide)
~3100 - 3000 Medium Aromatic C-H Stretch
~1650 Strong C=0 Stretch (Amide I)
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1550 Medium N-H Bend (Amide I1)
~1250 Medium C-O Stretch (Phenol)
C-H Out-of-plane Bend (para-
~820 Strong ) )
substituted ring)
~600 - 500 Medium C-Br Stretch
~800 - 700 Medium C-ClI Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For 5-Bromo-4'-chlorosalicylanilide, the presence of bromine and chlorine
isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-4'-chlorosalicylanilide
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m/z (Da) Adduct/Fragment Notes

Molecular ion peak cluster due

325/327/329 [M]* _
to Br and Cl isotopes.
Protonated molecular ion peak
326/328/330 [M+H]*+
cluster.[2]
348/350/352 [M+Na]* Sodium adduct peak cluster.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis

of organic compounds.

NMR Spectroscopy

1H and 13C NMR Spectra Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-4'-chlorosalicylanilide in
about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 'H NMR Parameters:

o Acquire the spectrum at room temperature.

o

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

[¢]

[¢]

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

Reference the chemical shifts to the residual solvent peak of DMSO-ds at 2.50 ppm.[3]

o

e 1B3C NMR Parameters:
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[e]

Acquire the spectrum using a proton-decoupled pulse sequence.

o

Set the spectral width to cover the range of 0 to 200 ppm.

[¢]

A higher number of scans will be required compared to 'H NMR (e.g., 1024 or more) due
to the lower natural abundance of 13C.

[¢]

Reference the chemical shifts to the solvent peak of DMSO-de at 39.52 ppm.[3]

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition (KBr Pellet Method)
e Sample Preparation:

o Grind a small amount (1-2 mg) of 5-Bromo-4'-chlorosalicylanilide with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until
a fine, homogeneous powder is obtained.[4]

o Place the mixture into a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of a pure KBr pellet.[5]

[¢]

Place the sample pellet in the spectrometer's sample holder and record the spectrum.

o

Typically, the spectrum is recorded over the range of 4000 to 400 cm~1.[6]

[e]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Electron lonization Mass Spectrum (EI-MS) Acquisition
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (if the
compound is sufficiently volatile and thermally stable).

» Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

[7]
o Data Acquisition:

o Bombard the sample with electrons (typically at 70 eV) to induce ionization and
fragmentation.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
o The resulting mass spectrum will show the molecular ion and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 5-Bromo-4'-chlorosalicylanilide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-4'-chlorosalicylanilide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206136#spectroscopic-data-nmr-ir-mass-spec-of-5-
bromo-4-chlorosalicylanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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